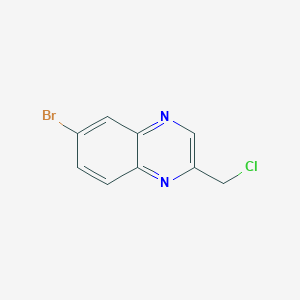![molecular formula C12H21NO3Si B11860326 8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11860326.png)
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile est un composé organique complexe caractérisé par sa structure spirocyclique unique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile implique généralement la réaction du tétrahydropyran-4-carbonitrile avec le 1-bromo-2-fluoroéthane en présence d’une base. Cette réaction se déroule via un mécanisme de substitution nucléophile, conduisant à la formation de la structure spirocyclique . Les conditions réactionnelles nécessitent souvent des solvants anhydres et une atmosphère inerte pour empêcher toute réaction secondaire.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de techniques à flux continu pour améliorer l’efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe nitrile en une amine ou d’autres groupes fonctionnels.
Substitution : Le groupe triméthylsilyle peut être remplacé par d’autres substituants par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles comme le méthylate de sodium. Les réactions sont généralement effectuées à des températures contrôlées et sous des atmosphères inertes pour garantir une sélectivité et un rendement élevés.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou carbonylés, tandis que la réduction peut produire des amines ou d’autres formes réduites du composé.
Applications De Recherche Scientifique
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile a plusieurs applications en recherche scientifique :
Chimie : Il sert d’intermédiaire dans la synthèse de molécules organiques complexes, en particulier celles présentant des structures spirocycliques.
Biologie : Le composé peut être utilisé dans le développement de molécules biologiquement actives, y compris des médicaments potentiels.
Médecine : La recherche sur ses dérivés peut conduire à la découverte de nouveaux médicaments avec des mécanismes d’action uniques.
Industrie : La structure unique du composé le rend précieux dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme par lequel 8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile exerce ses effets est principalement dû à sa capacité à participer à diverses réactions chimiques. Sa structure spirocyclique fournit un cadre rigide qui peut influencer la réactivité et la sélectivité du composé dans différentes réactions. Les cibles moléculaires et les voies impliquées dépendent des dérivés et des applications spécifiques étudiés.
Comparaison Avec Des Composés Similaires
Composés similaires
8-oxa-2-azaspiro[4.5]decane : Ce composé partage une structure spirocyclique similaire mais contient un atome d’oxygène et d’azote dans le système cyclique.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione :
Unicité
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile est unique en raison de son groupe triméthylsilyle, qui peut être modifié sélectivement pour introduire divers groupes fonctionnels. Cette polyvalence en fait un intermédiaire précieux dans la synthèse organique et un candidat potentiel pour le développement de nouveaux matériaux et médicaments.
Propriétés
IUPAC Name |
8-trimethylsilyloxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3Si/c1-17(2,3)16-11(10-13)4-6-12(7-5-11)14-8-9-15-12/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDPHCGYFTFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCC2(CC1)OCCO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)


![5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile](/img/structure/B11860279.png)



![4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860306.png)




